![molecular formula C30H29NO3 B3987159 N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide](/img/structure/B3987159.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide, also known as DOiP, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in the late 1990s by a team of researchers led by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances. DOiP has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This partial agonism results in a lower level of receptor activation and a more subtle effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have a similar profile to other 5-HT2A agonists. These effects may include changes in perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide in lab experiments is its high affinity for the 5-HT2A receptor, which allows for more precise manipulation of receptor function. However, this compound's partial agonist activity may limit its usefulness in some experiments, as it may not produce the same level of receptor activation as a full agonist.
Future Directions
There are several potential future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide. One area of interest is the development of new compounds that are more selective for the 5-HT2A receptor. Another potential direction is the investigation of this compound's effects on other serotonin receptors, such as the 5-HT2C receptor. Additionally, research could focus on the use of this compound in animal models of psychiatric disorders, such as depression and anxiety.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide has been used in scientific research as a tool to study the function of serotonin receptors in the brain. Specifically, this compound has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO3/c1-22(27-21-26(33-2)19-20-28(27)34-3)31-29(32)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-22H,1-3H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXZKYSSHGDNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.